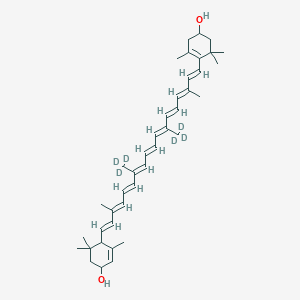
Chromium antimonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium antimonide is an intermetallic compound composed of chromium and antimony. It is known for its unique magnetic and thermoelectric properties. This compound crystallizes in a hexagonal structure and exhibits antiferromagnetic ordering at room temperature .
Preparation Methods
Chemical Reactions Analysis
Chromium antimonide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form chromium oxide and antimony oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: this compound can be reduced by hydrogen gas to form elemental chromium and antimony.
Substitution: This compound can undergo substitution reactions where other elements replace chromium or antimony in the lattice structure.
Scientific Research Applications
Chromium antimonide has several scientific research applications:
Semiconductors: This compound is used in the development of semiconductor devices due to its unique electronic properties.
Thermoelectric Materials: Its thermoelectric properties make it suitable for use in thermoelectric generators and cooling devices.
Magnetic Materials: This compound’s antiferromagnetic properties are utilized in magnetic storage devices and spintronic applications.
Mechanism of Action
The mechanism by which chromium antimonide exerts its effects is primarily related to its electronic and magnetic properties. The compound’s antiferromagnetic ordering is due to the alignment of magnetic moments in opposite directions, resulting in a net zero magnetic moment. This property is exploited in various magnetic and electronic applications .
Comparison with Similar Compounds
Chromium antimonide can be compared with other similar compounds such as:
Manganese antimonide: Similar to this compound, manganese antimonide also exhibits antiferromagnetic properties but has different magnetic ordering temperatures and electronic properties.
Iron antimonide: Iron antimonide has a different crystal structure and magnetic properties compared to this compound.
Nickel antimonide: Nickel antimonide has a different electronic structure and is used in different applications compared to this compound.
This compound’s unique combination of magnetic and thermoelectric properties distinguishes it from these similar compounds.
Properties
CAS No. |
51366-60-0 |
|---|---|
Molecular Formula |
CrSb |
Molecular Weight |
173.756 g/mol |
IUPAC Name |
stibanylidynechromium |
InChI |
InChI=1S/Cr.Sb |
InChI Key |
KECAIQNCFZTEBM-UHFFFAOYSA-N |
Canonical SMILES |
[Cr]#[Sb] |
Related CAS |
12053-12-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
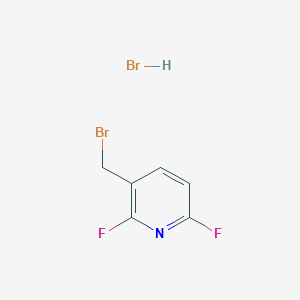
![3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719506.png)
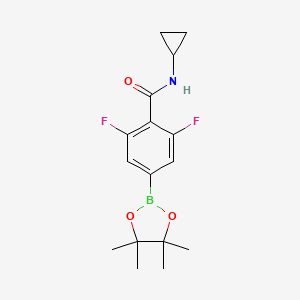
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
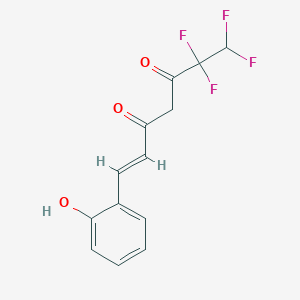
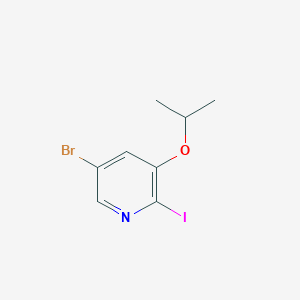
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)

![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)

![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)

